molecular formula C27H23N3OS B3014443 2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034480-84-5

2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B3014443
CAS No.: 2034480-84-5
M. Wt: 437.56
InChI Key: ZKPKOIFJESYUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H23N3OS and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

Several studies have investigated pyrrolo[2,3-d]pyrimidine derivatives for their antitumor properties. For instance, classical and nonclassical analogues of similar compounds have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in the DNA synthesis pathway, demonstrating significant antitumor activity. Compounds like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid have shown to be excellent inhibitors of human DHFR and potent against several tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).

Antimicrobial Additives

Compounds based on pyrimidine derivatives have been evaluated for their antimicrobial activity. A study synthesized heterocyclic compounds with antimicrobial activity against six different microbial strains when incorporated into polyurethane varnish and printing ink paste, suggesting the utility of these compounds as antimicrobial additives for surface coatings (El‐Wahab et al., 2015).

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, exhibiting activity levels in the micromolar/submicromolar range. These compounds not only inhibit the enzyme but also display significant antioxidant properties, suggesting their potential in treating diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).

Electron Transporting Materials

In the field of material science, pyrimidine-containing compounds have been synthesized and characterized for their application as electron transporting materials. These compounds showed favorable electronic affinity and triplet energy levels, making them suitable for use in organic light-emitting devices (OLEDs). The study demonstrates the potential of these compounds in improving the performance of OLEDs, highlighting their importance in the development of electronic and photonic devices (Yin et al., 2016).

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-ethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-2-19-13-15-22(16-14-19)30-26(31)25-24(23(17-28-25)21-11-7-4-8-12-21)29-27(30)32-18-20-9-5-3-6-10-20/h3-17,28H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPKOIFJESYUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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